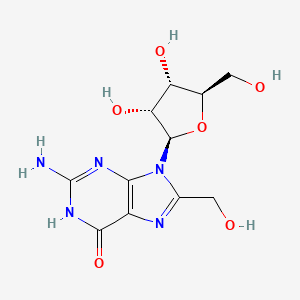
8-Hydroxymethylguanosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Hydroxymethylguanosine is a modified nucleoside derived from guanosine, where a hydroxymethyl group is attached to the eighth position of the guanine base. This compound is significant in the study of oxidative stress and DNA damage, as it serves as a biomarker for oxidative damage to nucleic acids .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxymethylguanosine typically involves the hydroxylation of guanosine. One common method is the reaction of guanosine with formaldehyde under basic conditions, followed by oxidation using reagents such as hydrogen peroxide or other oxidizing agents .
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using automated reactors to ensure consistent quality and yield. The process includes the careful control of reaction conditions such as temperature, pH, and reaction time to optimize the production of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 8-Hydroxymethylguanosine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form 8-oxoguanosine, a well-known marker of oxidative stress.
Reduction: Reduction reactions can convert it back to guanosine under specific conditions.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, Fenton-type reagents.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 8-oxoguanosine.
Reduction: Guanosine.
Substitution: Various substituted guanosine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
8-Hydroxymethylguanosine has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism by which 8-Hydroxymethylguanosine exerts its effects is through its incorporation into DNA and RNA, where it can cause mutations and affect the stability of nucleic acids. The hydroxymethyl group can participate in hydrogen bonding and alter the base-pairing properties of guanosine, leading to errors during DNA replication and transcription . This compound is also involved in the base excision repair pathway, where it is recognized and excised by specific glycosylases .
Comparación Con Compuestos Similares
8-Hydroxyguanine: Another oxidative modification of guanine, often studied alongside 8-Hydroxymethylguanosine for its role in oxidative DNA damage.
8-Oxoguanosine: A product of further oxidation of this compound, commonly used as a biomarker for oxidative stress.
N2-Methylguanosine: A methylated derivative of guanosine, used to study the effects of methylation on nucleic acid stability and function.
Uniqueness: this compound is unique due to its specific hydroxymethyl modification, which provides distinct chemical properties and biological effects compared to other modified guanosines. Its role as a biomarker for oxidative stress and its involvement in DNA repair mechanisms highlight its importance in both basic and applied research .
Propiedades
Fórmula molecular |
C11H15N5O6 |
|---|---|
Peso molecular |
313.27 g/mol |
Nombre IUPAC |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(hydroxymethyl)-1H-purin-6-one |
InChI |
InChI=1S/C11H15N5O6/c12-11-14-8-5(9(21)15-11)13-4(2-18)16(8)10-7(20)6(19)3(1-17)22-10/h3,6-7,10,17-20H,1-2H2,(H3,12,14,15,21)/t3-,6-,7-,10-/m1/s1 |
Clave InChI |
PQGSVCVISXGQOL-KAFVXXCXSA-N |
SMILES isomérico |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |
SMILES canónico |
C(C1C(C(C(O1)N2C(=NC3=C2N=C(NC3=O)N)CO)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-amino-N-[(Z)-dimethylaminomethylideneamino]pyridine-2-carboxamide](/img/structure/B14031746.png)
![2-(Boc-amino)-6-chloroimidazo[1,2-b]pyridazine](/img/structure/B14031750.png)
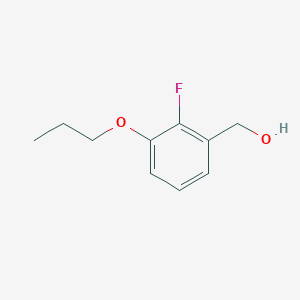


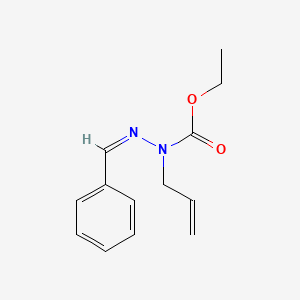
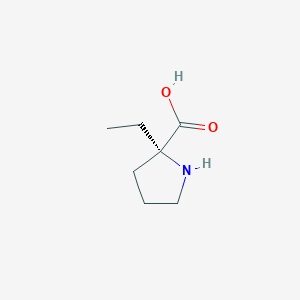
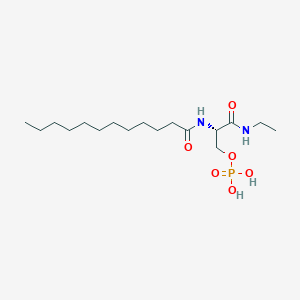
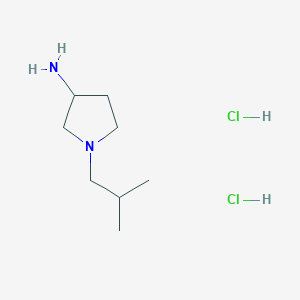

![Tert-butyl (S)-(7-bromo-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[B][1,4]oxazepin-3-YL)carbamate](/img/structure/B14031812.png)
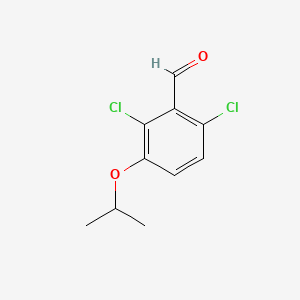
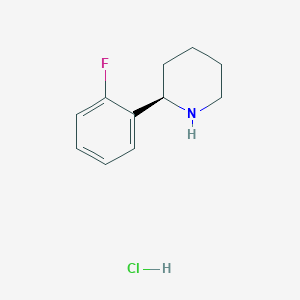
![ethyl (2E)-4,4,4-trichloro-2-[hydroxy(phenyl)methylidene]-3-iminobutanoate](/img/structure/B14031829.png)
